

Application Note and Protocol: Quantification of Pyriofenone in Crops using HPLC-UVD

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Compound of Interest

Compound Name: **Pyriofenone**

Cat. No.: **B131606**

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Abstract

This document provides a detailed protocol for the quantification of the fungicide **pyriofenone** in various crop matrices using High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD). The described methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis. The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic separation and quantification. Method performance characteristics, including linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ), are summarized from published data to guide laboratory validation.

Introduction

Pyriofenone is an aryl phenyl ketone fungicide used to control powdery mildew on a variety of crops, including fruits and vegetables.^{[1][2]} Its mode of action involves the inhibition of actin/myosin/fimbrin function in fungi.^[1] Regulatory monitoring of **pyriofenone** residues in agricultural products is essential to ensure food safety and compliance with established Maximum Residue Limits (MRLs). High-Performance Liquid Chromatography with UV detection is a robust and widely accessible analytical technique for the quantification of pesticide residues in complex matrices.^{[3][4]} This application note details a reliable HPLC-UVD method for the determination of **pyriofenone** residues in crops.

Principle

The method involves the extraction of **pyriofenone** from a homogenized crop sample into an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then injected into an HPLC system. **Pyriofenone** is separated from other components on a C18 reversed-phase column and detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of **pyriofenone** in the sample to that of a known concentration standard.

Experimental Protocol

Materials and Reagents

- **Pyriofenone** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Sodium Chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- Water (HPLC grade or Milli-Q)
- 0.45 μm Syringe filters

Equipment

- High-performance liquid chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Homogenizer (e.g., blender, knife mill)
- Centrifuge capable of \geq 4000 rpm
- Vortex mixer
- Analytical balance
- 50 mL and 15 mL polypropylene centrifuge tubes
- Evaporator (e.g., rotary evaporator or nitrogen stream)

Sample Preparation (Modified QuEChERS Method)

A generalized QuEChERS (EN 15662) protocol is described below and should be validated for the specific crop matrix.

- Homogenization: Weigh a representative portion of the crop sample (e.g., 10-15 g) into a blender or grinder and homogenize until a uniform paste is obtained. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Cap the tube and shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Immediately cap and shake vigorously for 1 minute.

- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO_4 . For samples with high pigment content (e.g., leafy greens, dark berries), GCB may be included.
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant.
 - Filter through a 0.45 μm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC-UVD analysis.

HPLC-UVD Analysis

The following are typical starting conditions and should be optimized for the specific instrument and column used.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: Water B: Acetonitrile
Gradient	Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
Detection Wavelength	220 nm
Run Time	~10 minutes (adjust as needed for peak elution)

Calibration

Prepare a series of **pyriofenone** standard solutions in acetonitrile (e.g., 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be verified ($r^2 > 0.99$).

Data Presentation

The following tables summarize the quantitative performance data for the HPLC-UVD method for **pyriofenone** analysis based on published literature.[3][4]

Table 1: Method Validation Parameters for **Pyriofenone** Quantification

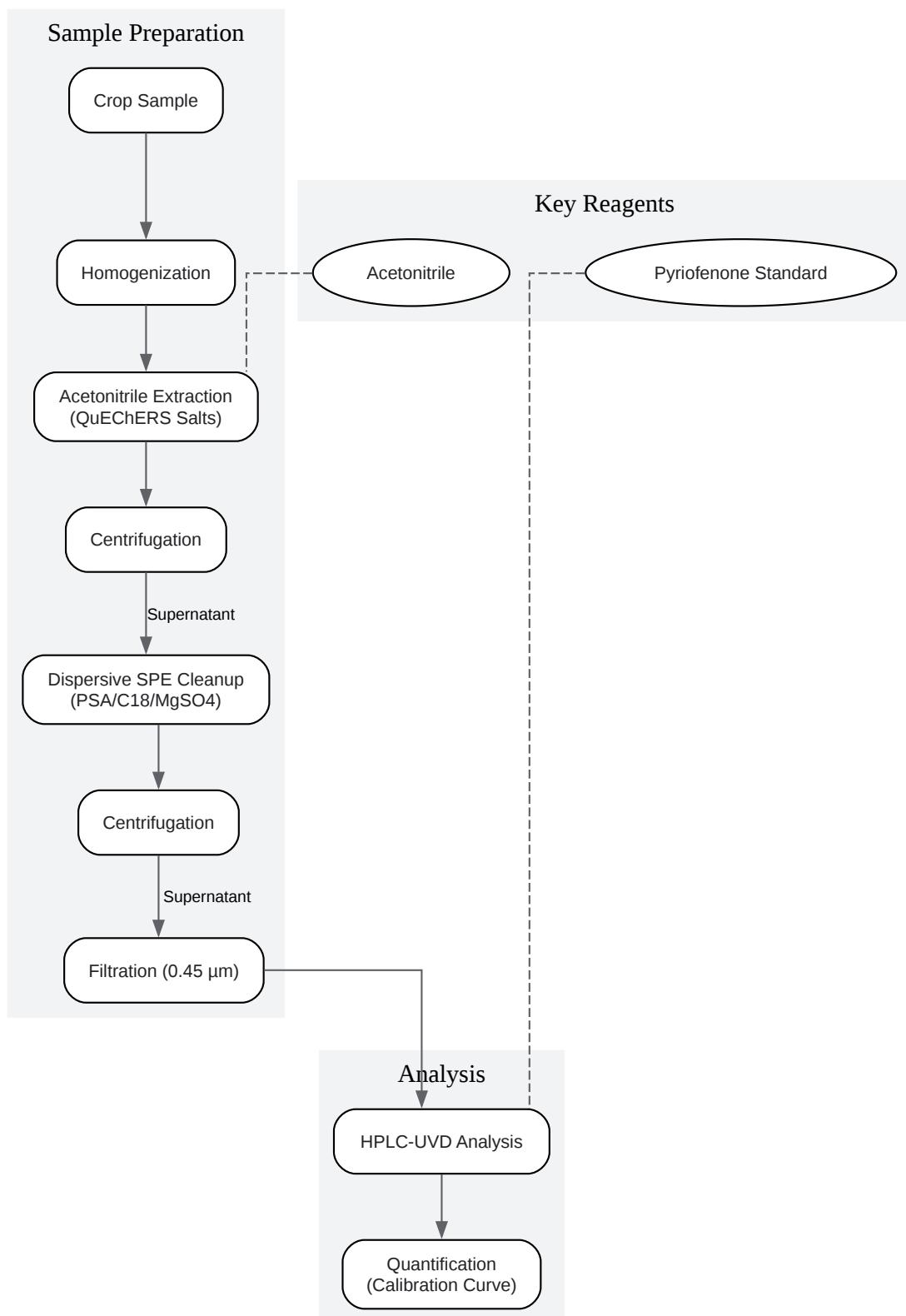
Parameter	Result	Reference
Linearity Range	0.05 - 5.0 mg/kg	[3][4]
Correlation Coefficient (r^2)	> 0.999	[3][4]
Limit of Detection (LOD)	0.01 mg/kg	[3][4]
Limit of Quantification (LOQ)	0.05 mg/kg	[3][4]

Table 2: Recovery and Precision Data in Various Crop Matrices

Crop Matrix	Spiked Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Korean Melon	0.05	99.5	3.2	[3][4]
0.5	96.7	2.3	[3][4]	
Pepper	0.05	92.4	4.5	[3][4]
0.5	90.1	3.8	[3][4]	
Potato	0.05	85.3	6.4	[3][4]
0.5	82.6	5.1	[3][4]	
Mandarin	0.05	72.8	5.8	[3][4]
0.5	78.9	4.7	[3][4]	
Soybean	0.05	88.9	4.1	[3][4]
0.5	91.2	3.5	[3][4]	
Hulled Rice	0.05	81.7	5.2	[3][4]
0.5	84.5	4.9	[3][4]	

Visualization

The following diagram illustrates the experimental workflow for the quantification of **pyriofenone** in crops.



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Caption: Experimental workflow for **pyriofenone** quantification.

Conclusion

The described HPLC-UVD method, coupled with a modified QuEChERS sample preparation protocol, provides a reliable and sensitive approach for the quantification of **pyriofenone** residues in a variety of crop matrices. The method demonstrates good linearity, recovery, and precision, making it suitable for routine monitoring and food safety applications. Laboratories should perform in-house validation to ensure the method meets their specific requirements for different crop types.

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